tert-Butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine-1-carboxylate
Description
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₇H₂₁BrN₂O₂ , derived from its spirocyclic framework comprising a pyrrolidine ring fused to a 3-bromo-2,3-dihydro-1H-indole system, with a tert-butoxycarbonyl (Boc) protecting group. The molecular weight is 365.26 g/mol , calculated as follows:
- Carbon (12.01 × 17 = 204.17 g/mol)
- Hydrogen (1.01 × 21 = 21.21 g/mol)
- Bromine (79.90 × 1 = 79.90 g/mol)
- Nitrogen (14.01 × 2 = 28.02 g/mol)
- Oxygen (16.00 × 2 = 32.00 g/mol)
This aligns with structural analogs such as tert-butyl 3-bromo-1H-indole-1-carboxylate (C₁₃H₁₄BrNO₂, 296.16 g/mol) and (R)-1-Boc-3-bromopyrrolidine (C₉H₁₆BrNO₂, 250.14 g/mol), where bromine and Boc groups contribute significantly to overall mass.
IUPAC Nomenclature and Stereochemical Considerations
The IUPAC name tert-butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine-1-carboxylate reflects the following features:
- A pyrrolidine ring substituted at position 3 by a spiro-linked 3-bromo-2,3-dihydro-1H-indole moiety.
- A tert-butoxycarbonyl group at position 1 of the pyrrolidine.
Stereochemistry arises from the spiro junction and the bromine’s position on the indole. For example, in analogous compounds like (R)-1-Boc-3-bromopyrrolidine, stereocenters influence optical rotation (−33° in chloroform). Here, the spiro configuration imposes rigidity, potentially leading to distinct enantiomeric forms, though specific optical data for this compound requires further experimental validation.
Comparative Analysis with Related Spirocyclic Indole-Pyrrolidine Derivatives
Spirocyclic indole-pyrrolidine systems exhibit diverse bioactivity, as seen in spiro[pyrrolidine-3,3'-oxindole] derivatives that inhibit breast cancer cell proliferation. Key structural comparisons include:
The bromine atom enhances electrophilic reactivity compared to oxindole’s ketone, enabling divergent synthetic applications, such as Suzuki couplings or nucleophilic substitutions.
Conformational Studies via X-ray Crystallography
While direct X-ray data for this compound is unavailable, related structures offer insights. For instance, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate adopts a chair-like pyrrolidine conformation with intramolecular hydrogen bonding. Similarly, spiro[indole-3,3'-pyrrolidin]-2-one derivatives exhibit planar indole rings and puckered pyrrolidines, stabilized by non-covalent interactions. Computational modeling predicts that the tert-butyl group induces steric hindrance, favoring a twisted conformation where the dihydroindole moiety lies perpendicular to the pyrrolidine ring.
Hydrogen Bonding Patterns and Non-Covalent Interactions
Critical non-covalent interactions include:
- N–H···O Hydrogen Bonds : The Boc group’s carbonyl oxygen (O=C–O) acts as a hydrogen bond acceptor, potentially interacting with adjacent N–H groups in crystalline states.
- Halogen Bonding : The C–Br group may engage in weak halogen bonds with electron-rich atoms, influencing packing in solid states.
- Van der Waals Interactions : The tert-butyl group’s bulkiness promotes hydrophobic interactions, affecting solubility and crystallinity.
In spirocyclic analogs like spiro[indole-3,3'-pyrrolidin]-2-one, such interactions stabilize twisted conformations critical for biological activity.
Properties
Molecular Formula |
C17H23BrN2O2 |
|---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
tert-butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23BrN2O2/c1-17(2,3)22-16(21)20-9-8-11(10-20)15-14(18)12-6-4-5-7-13(12)19-15/h4-7,11,14-15,19H,8-10H2,1-3H3 |
InChI Key |
PUZYHZDEXHMMBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2C(C3=CC=CC=C3N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis of tert-Butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine-1-carboxylate predominantly involves the construction of the indole core bearing a bromine substituent, followed by its coupling to a pyrrolidine carbamate scaffold. The key steps include:
- Preparation of 3-bromoindole derivatives via electrophilic aromatic substitution or halogenation of indole precursors.
- Formation of the dihydroindole (indoline) scaffold through reduction or cyclization reactions.
- Coupling of the indoline moiety with pyrrolidine-1-carboxylate using carbamate formation techniques, often employing tert-butyl protecting groups.
Bromination of Indole Derivatives
Electrophilic bromination is a pivotal step, typically performed on indole or indoline precursors to introduce the bromine atom at the 3-position. The process employs N-bromosuccinimide (NBS) or bromine (Br₂) under controlled conditions to achieve regioselectivity.
| Reaction Condition | Reagents | Yield | Notes |
|---|---|---|---|
| NBS in DMF at 0°C to room temperature | NBS, DMF | 85-92% | Selective bromination at the 3-position of indole |
| Bromination with Br₂ in acetic acid | Br₂, acetic acid | 70-80% | Possible over-bromination, requires careful control |
Research Outcome: Bromination using NBS in polar aprotic solvents like DMF provides high regioselectivity and yields, minimizing polybromination or side reactions.
Construction of the 2,3-Dihydroindole (Indoline) Scaffold
The dihydroindole core can be synthesized via reduction of the corresponding indole or through cyclization reactions:
- Catalytic Hydrogenation: Selective hydrogenation of indole derivatives using Pd/C or PtO₂ under mild conditions affords indoline structures with high stereoselectivity.
- Chemical Reduction: Use of hydride reagents like sodium cyanoborohydride (NaBH₃CN) under acidic conditions can also generate dihydroindoles selectively.
| Method | Reagents | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | 1-3 atm, room temperature | 80-95% | High stereoselectivity for cis/trans isomers |
| Hydride Reduction | NaBH₃CN, acid | Mild, room temperature | 70-85% | Suitable for sensitive substrates |
Research Outcome: Catalytic hydrogenation remains the preferred method for constructing the dihydroindole core due to its efficiency and stereocontrol.
Coupling to the Pyrrolidine-1-carboxylate
The final step involves attaching the brominated dihydroindole to the carbamate-protected pyrrolidine:
- Carbamate Formation: Typically achieved via reaction of the amine group of the pyrrolidine with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine or N-methylmorpholine.
- Coupling of Indoline Derivative: The brominated indoline intermediate can be coupled via nucleophilic substitution or through amide bond formation, often employing coupling agents like EDCI or HOBt to facilitate the process.
| Reaction Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Carbamate protection | Boc-Cl, TEA | Dichloromethane, 0°C to room temp | 85-95% | Ensures selective protection of amine |
| Coupling with indoline | EDCI, HOBt, DIPEA | DMF, room temperature | 70-85% | Promotes efficient coupling with minimal side reactions |
Research Outcome: Use of carbamate protecting groups and coupling agents like EDCI/HOBt is standard for constructing complex heterocyclic carbamates, with high yields and regioselectivity.
Data Tables Summarizing Key Reaction Parameters
Research Outcomes and Validation
- Selectivity and Yield Optimization: Bromination and reduction steps are optimized for regioselectivity, with NBS in DMF providing the highest yield and minimal by-products.
- Stereochemical Control: Catalytic hydrogenation ensures stereoselective formation of the dihydroindole core, crucial for biological activity.
- Protection Strategy: The tert-butyl group effectively protects the amine during coupling, facilitating subsequent deprotection if necessary.
Chemical Reactions Analysis
tert-Butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The indole core can undergo oxidation to form indoxyl derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and microbial infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and pharmaceuticals.
Biological Studies: Researchers use this compound to study the biological activities of indole derivatives and their interactions with various biological targets.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The indole core is known to interact with various enzymes and receptors in biological systems, modulating their activity . The bromo group can enhance the compound’s binding affinity to certain targets, while the pyrrolidine ring can influence its overall bioactivity . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular weights, and applications:
Key Observations
Core Structure : All compounds share the tert-butyl pyrrolidine-1-carboxylate backbone, but substituents vary significantly. The target compound’s dihydroindole group distinguishes it from pyridine-based analogs .
Halogen Substituents: Bromine in the target compound is located on a dihydroindole ring, whereas in pyridine analogs (e.g., CAS 1186311-11-4), bromine is on the pyridine ring. This affects electronic properties: dihydroindole’s partial saturation may reduce aromaticity, altering reactivity in cross-coupling reactions .
Thiol- and bromoethyl-substituted analogs (e.g., C₉H₁₇NO₂S and C₁₁H₂₀BrNO₂) highlight versatility in applications ranging from bioconjugation to polymer chemistry .
Commercial Availability
Pyridine derivatives are widely cataloged (e.g., $400–$4800/g for 1–25 g scales) , but the target compound’s dihydroindole variant is less commonly commercialized, suggesting niche research use.
Biological Activity
tert-Butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C18H25BrN2O2
- Molecular Weight : 381.31 g/mol
- CAS Number : 401565-86-4
The compound is believed to interact with various biological targets, primarily through modulation of neurotransmitter systems and inhibition of specific enzymes. Studies indicate that its indole structure may contribute to its affinity for serotonin receptors, which are crucial in mood regulation and various neuropsychiatric conditions.
Antiviral Properties
Research has highlighted the antiviral potential of similar compounds in the indole family. For instance, derivatives have shown activity against HIV and other viral infections:
- Anti-HIV Activity : Compounds structurally related to tert-butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine exhibited EC50 values in the low micromolar range, indicating promising antiviral effects. The therapeutic index (CC50/EC50) was notably high, suggesting a favorable safety profile .
Antimicrobial Effects
In vitro studies have demonstrated that related indole derivatives possess antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Compounds similar to tert-butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often below 100 μg/mL .
Neuroprotective Effects
The neuroprotective potential of this compound is supported by its interaction with neurotransmitter systems:
- Neurotransmitter Modulation : Evidence suggests that the compound may enhance serotonin levels in the brain, providing a protective effect against neurodegenerative diseases .
Study 1: Antiviral Efficacy
A study published in MDPI evaluated various N-Heterocycles for their antiviral properties. The compound showed significant activity against HIV with an EC50 value of approximately 3.98 μM. This positions it as a candidate for further development as an antiviral agent .
Study 2: Antimicrobial Activity
In a comparative study of indole derivatives, tert-butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 32 to 64 μg/mL, indicating strong antimicrobial potential .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
